molecular formula C12H16O3 B2541733 3-(3,4-Dimethoxyphenyl)cyclobutan-1-ol CAS No. 1509125-87-4

3-(3,4-Dimethoxyphenyl)cyclobutan-1-ol

Cat. No.: B2541733
CAS No.: 1509125-87-4
M. Wt: 208.257
InChI Key: YDYJUISASFVWCP-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)cyclobutan-1-ol is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.26 g/mol It is characterized by a cyclobutane ring substituted with a 3,4-dimethoxyphenyl group and a hydroxyl group

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Safety and Hazards

Safety information for 3-(3,4-Dimethoxyphenyl)cyclobutan-1-ol indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzyl chloride with cyclobutanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclobutanol derivative.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like boron tribromide (BBr3) can be used to demethylate the methoxy groups.

Major Products

    Oxidation: Formation of 3-(3,4-Dimethoxyphenyl)cyclobutanone.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of 3-(3,4-Dihydroxyphenyl)cyclobutan-1-ol.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxy groups can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)propan-1-ol: Similar structure but with a propanol chain instead of a cyclobutane ring.

    3-(3,4-Dimethoxyphenyl)cyclobutanone: Oxidized form of 3-(3,4-Dimethoxyphenyl)cyclobutan-1-ol.

    3-(3,4-Dihydroxyphenyl)cyclobutan-1-ol: Demethylated derivative of this compound.

Uniqueness

This compound is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to its linear or aromatic counterparts. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-14-11-4-3-8(7-12(11)15-2)9-5-10(13)6-9/h3-4,7,9-10,13H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYJUISASFVWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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